2-Trimethylsilyl-1-phenanthryl triflate
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Overview
Description
2-Trimethylsilyl-1-phenanthryl triflate: is an organosilicon compound that has gained attention in organic synthesis due to its unique reactivity and versatility. This compound is characterized by the presence of a trimethylsilyl group and a triflate group attached to a phenanthryl moiety. It is commonly used as a reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilyl-1-phenanthryl triflate typically involves the reaction of 2-trimethylsilyl-1-phenanthryl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. The product is then purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Trimethylsilyl-1-phenanthryl triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phenanthryl moiety can undergo oxidation to form phenanthrenequinone derivatives.
Reduction Reactions: The compound can be reduced to form silyl-protected phenanthryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products:
Substitution Reactions: Phenanthryl derivatives with various functional groups.
Oxidation Reactions: Phenanthrenequinone derivatives.
Reduction Reactions: Silyl-protected phenanthryl derivatives.
Scientific Research Applications
Chemistry: 2-Trimethylsilyl-1-phenanthryl triflate is widely used in organic synthesis as a reagent for introducing the phenanthryl moiety into complex molecules. It is also used in the synthesis of silicon-containing cyclic compounds and as a precursor for aryne chemistry.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including optoelectronic materials and polymers. It is also employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Trimethylsilyl-1-phenanthryl triflate involves the activation of the triflate group, which acts as a leaving group in substitution reactions. The trimethylsilyl group provides stability to the phenanthryl moiety and facilitates the formation of reactive intermediates. The compound can generate benzyne intermediates under mild conditions, which can undergo various transformations, including cycloaddition and rearrangement reactions.
Comparison with Similar Compounds
- 2-Trimethylsilylphenyl triflate
- 2-Trimethylsilyl-1-naphthyl triflate
- 2-Trimethylsilyl-1-anthryl triflate
Comparison: 2-Trimethylsilyl-1-phenanthryl triflate is unique due to the presence of the phenanthryl moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and advanced materials. The phenanthryl moiety also enhances the compound’s reactivity in aryne chemistry, making it a valuable reagent in synthetic organic chemistry.
Properties
IUPAC Name |
(2-trimethylsilylphenanthren-1-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)17(16)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMAYDLCFMKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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